N'-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
Description
N'-(4-Fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a carbohydrazide derivative featuring a 4-fluorobenzoyl group and a pyrrole-substituted benzene ring. This structure combines electron-withdrawing (fluorine) and electron-donating (pyrrole) moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N'-(4-fluorobenzoyl)-2-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-14-9-7-13(8-10-14)17(23)20-21-18(24)15-5-1-2-6-16(15)22-11-3-4-12-22/h1-12H,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMTULKFBBSSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 4-fluorobenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for N’-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N’-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Benzohydrazides
N'-(4-Chlorobenzoyl)-2-(1H-Pyrrol-1-yl)Benzenecarbohydrazide ()
- Structural Difference : Chlorine replaces fluorine at the benzoyl position.
- Chlorine’s larger atomic size could also affect steric interactions in binding pockets .
4-Chloro-N'-{[3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}Benzohydrazide ()
- Molecular Formula : C₂₄H₁₉ClN₄O (414.89 g/mol).
- Properties : Incorporates a pyrazole ring with a methylphenyl group, increasing steric bulk. The chloro substituent may improve metabolic stability compared to fluorine .
Pyrrole- and Pyrazole-Containing Analogs
N'-((3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl)Methylene)Benzohydrazide ()
- Structural Feature : Pyrazole ring replaces pyrrole, with a fluorophenyl group.
- Activity Implications : Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets, such as enzymes or receptors .
N'-(4-Chlorobenzoyl)-3-(1H-Pyrrol-1-yl)-2-Thiophenecarbohydrazide ()
- Core Modification : Thiophene replaces benzene, introducing sulfur.
- Electronic Effects : Thiophene’s electron-rich nature could alter solubility and redox properties compared to the benzene-based target compound .
Substituent Effects on Physicochemical Properties
The following table compares analogs with varying substituents ():
| Compound ID | Substituent | Melting Point (°C) | Yield (%) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| 4e | 3-Phenoxybenzylidene | 215–218 | 75 | NH (3410), C=O (1620) |
| 4f | 4-Methoxybenzylidene | 122–125 | 75 | NH (3410), C=O (1620) |
| 4g | 4-Methylbenzylidene | 186–188 | 73 | NH (3410), C=O (1620) |
| 4h | 2-Chlorobenzylidene | 150–153 | 85 | NH (3410), C=O (1620) |
Observations :
- Electron-donating groups (e.g., methoxy in 4f) lower melting points, likely due to reduced crystallinity.
- Halogen substituents (e.g., chloro in 4h) correlate with higher yields, possibly due to improved reaction kinetics .
Biological Activity
N'-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 325.32 g/mol. The compound features a hydrazide functional group, which is known for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under controlled conditions to prevent unwanted side reactions. The reaction generally yields the desired product with moderate efficiency, often requiring purification steps such as recrystallization.
Antimicrobial Activity
Research has demonstrated that compounds containing hydrazide moieties exhibit notable antimicrobial properties. A study evaluating various hydrazides, including derivatives of this compound, found that they possess significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) showed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values were determined to be approximately 10 µM for MCF-7 cells, suggesting a promising therapeutic index.
The proposed mechanism of action for the anticancer effects involves the induction of oxidative stress and the activation of caspase pathways leading to programmed cell death. Additionally, the presence of the fluorobenzoyl group enhances cellular uptake and bioactivity.
Case Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, this compound was tested against standard strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited superior antimicrobial activity compared to other tested hydrazides, reinforcing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
A recent study focused on the anticancer properties of this compound demonstrated significant cytotoxicity against human cancer cell lines. The study utilized flow cytometry to analyze apoptotic cells and confirmed that treatment with this compound resulted in increased Annexin V positivity, indicating early apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
